6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes an allyl group, a chlorophenyl group, and a dibenzo-thiazine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the thiazine ring and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the dibenzo-thiazine core. The allyl and chlorophenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the thiazine ring allows for oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl and chlorophenyl groups can undergo substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions may vary but often involve controlled temperatures and pressures to ensure the desired transformations.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The thiazine ring and functional groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 6-allyl-N-(3-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include other thiazine derivatives such as:
- 6-allyl-N-cyclopropyl-5,5-dioxo-5,6-dihydro-5lambda6-dibenzo[c,e][1,2]thiazine-9-carboxamide
- Various indole derivatives These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the allyl and chlorophenyl groups in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C22H17ClN2O3S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-2-12-25-20-11-10-15(22(26)24-17-7-5-6-16(23)14-17)13-19(20)18-8-3-4-9-21(18)29(25,27)28/h2-11,13-14H,1,12H2,(H,24,26) |
InChI Key |
FMVIDOYWXSGXPO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.